molecular formula C12H9NO6S B12683499 6-Amino-1,3-dioxo-1H,3H-naphtho(1,8-cd)pyransulphonic acid CAS No. 85508-04-9

6-Amino-1,3-dioxo-1H,3H-naphtho(1,8-cd)pyransulphonic acid

Cat. No.: B12683499
CAS No.: 85508-04-9
M. Wt: 295.27 g/mol
InChI Key: MNWINRPJBVNSGU-UHFFFAOYSA-N
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Description

6-Amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyransulfonic acid is an organic compound known for its unique structure and properties It is a derivative of naphthopyran and contains both amino and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyransulfonic acid typically involves organic synthesis reactions. One common method includes the reaction of naphthopyran derivatives with appropriate reagents to introduce the amino and sulfonic acid groups. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyransulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse compounds .

Scientific Research Applications

6-Amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyransulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyransulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyransulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound in various research and industrial contexts .

Properties

CAS No.

85508-04-9

Molecular Formula

C12H9NO6S

Molecular Weight

295.27 g/mol

IUPAC Name

10-amino-2,11-dioxo-4-oxatricyclo[5.3.3.01,6]trideca-5,7,9,12-tetraene-3-sulfonic acid

InChI

InChI=1S/C12H9NO6S/c13-8-3-1-6-2-4-9(14)12(8)7(6)5-19-11(10(12)15)20(16,17)18/h1-5,11H,13H2,(H,16,17,18)

InChI Key

MNWINRPJBVNSGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C23C(=CC=C1C2=COC(C3=O)S(=O)(=O)O)N

Origin of Product

United States

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